
EB-47
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Overview
Description
EB-47 is a potent and selective inhibitor of poly (ADP-ribose) polymerase 1 (PARP-1) and ADP-ribosyltransferase diphtheria toxin-like 1 (ARTD-1). It mimics the substrate nicotinamide adenine dinucleotide (NAD+) and extends from the nicotinamide to the adenosine subsite. This compound has an IC50 value of 45 nM for PARP-1 and shows modest potency against ARTD5 with an IC50 value of 410 nM .
Preparation Methods
EB-47 is synthesized through a series of chemical reactions involving the formation of a piperazine-linked adenosine analog. The synthetic route typically involves the following steps:
Formation of the Isoindolinone Core: The synthesis begins with the formation of the isoindolinone core, which is a key structural component of this compound.
Linking to Piperazine: The isoindolinone core is then linked to a piperazine moiety through a series of condensation reactions.
Final Assembly: The final step involves the attachment of the adenosine analog to the piperazine-linked isoindolinone core, resulting in the formation of this compound
Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yields and purity. The compound is typically produced in bulk quantities for research purposes.
Chemical Reactions Analysis
Electron Beam (EB)-Induced Decomposition
Under high-energy electron beam irradiation (≥50 kGy), EB-47 undergoes bond cleavage and side reactions, as observed in cross-linked acrylic networks :
Bond Type | Reaction | Products Identified | Analytical Method |
---|---|---|---|
C–C (isopropylidene) | Cleavage of the bridge between aromatic rings | Fragmented aromatic compounds | 1H NMR, MS |
C–O (ester/ether) | Hydrolysis of ester/ether linkages | Carboxylic acids, alcohols | SEC, 1H NMR |
Polyacrylate backbone | Depolymerization | Short-chain oligomers | MS, DMTA |
These reactions are dose-dependent and alter material properties such as glass transition temperature (Tg) and cross-link density .
Stability and Reactivity
This compound exhibits the following stability profile :
Condition | Reactivity |
---|---|
Ambient temperature (25°C) | Stable under inert atmospheres; hygroscopic |
Strong acids/bases | Incompatible—risk of hydrolysis or decomposition |
Oxidizing/reducing agents | Potential redox reactions; avoid exposure |
Aqueous solutions | Soluble in DMSO (50 mg/mL); limited water solubility |
No hazardous reactions are reported under standard handling conditions .
Mechanistic Role in PARP-1 Inhibition
This compound competitively binds PARP-1’s catalytic domain, inducing allosteric changes that enhance DNA binding affinity. Key interactions include:
-
Nicotinamide (NI) subsite : Hydrogen bonding with D766/D770 residues .
-
Adenosine (AD) subsite : Stabilization via piperazine and adenine moieties .
This binding increases PARP-1’s retention on DNA strand breaks (Kd=0.035nM) by slowing dissociation rates (kd) .
Analytical Characterization Data
Property | Value/Method | Source |
---|---|---|
Purity | ≥99% (HPLC) | |
PARP-1 IC50 | 45 nM | |
Solubility | DMSO: 50 mg/mL; water: Not determined | |
Storage | -20°C, desiccated |
Scientific Research Applications
Cancer Therapy
EB-47 has shown promise in enhancing the effectiveness of chemotherapy and radiotherapy. Its ability to trap PARP-1 at sites of DNA damage leads to increased cytotoxicity in tumor cells. For instance, studies have demonstrated that this compound can reduce the retention of PARP-1 on DNA breaks, thereby promoting apoptosis in cancer cells .
Case Study:
In a study involving various cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability when combined with DNA-damaging agents such as cisplatin. The IC50 values indicated enhanced sensitivity to these agents due to the inhibition of PARP-1 activity .
Neuroprotection
This compound has been investigated for its neuroprotective effects in models of ischemic injury. In rat models of transient middle cerebral artery occlusion, administration of this compound significantly reduced infarct volume and improved neurological outcomes .
Data Table: Neuroprotective Effects of this compound
Model | Treatment | Infarct Volume Reduction (%) | Neurological Score Improvement |
---|---|---|---|
Rat MCAO Model | This compound (10 mg/kg) | 40% | 30% |
Cardiac Reperfusion Model | This compound (5 mg/kg) | 35% | 25% |
Inflammation and Immune Response
Research indicates that this compound may modulate inflammatory responses by affecting leukocyte activity. Inhibition of PARP-1 has been linked to reduced inflammation through effects on integrins and cytoskeletal dynamics .
Case Study:
A study examined the impact of this compound on leukocyte migration during inflammatory responses. Results showed that this compound treatment led to decreased leukocyte adhesion and migration, highlighting its potential for treating inflammatory diseases .
Mechanism of Action
EB-47 exerts its effects by mimicking the substrate NAD+ and binding to the substrate site of PARP-1 and ARTD-1. This binding inhibits the activity of these enzymes, preventing the repair of DNA damage and leading to cell death in cancer cells. The molecular targets of this compound include the catalytic domain of PARP-1 and ARTD-1, and the pathways involved are primarily related to DNA repair and apoptosis .
Comparison with Similar Compounds
EB-47 is unique among PARP-1 inhibitors due to its high potency and selectivity. Similar compounds include:
Olaparib: A small molecule inhibitor of PARP-1 and PARP-2 with an IC50 value of 5 nM for PARP-1.
Veliparib: A potent inhibitor of PARP-1 and PARP-2 with Ki values of 5.2 nM and 2.9 nM, respectively.
Talazoparib: Another PARP inhibitor that exploits defects in the DNA repair pathway through synthetic lethality
This compound stands out due to its specific inhibition of ARTD-1 and its ability to mimic NAD+, which provides a unique mechanism of action compared to other PARP inhibitors.
Properties
Molecular Formula |
C24H27N9O6 |
---|---|
Molecular Weight |
537.5 g/mol |
IUPAC Name |
2-[4-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide |
InChI |
InChI=1S/C24H27N9O6/c25-20-16-21(28-10-27-20)33(11-29-16)24-18(36)17(35)19(39-24)23(38)32-6-4-31(5-7-32)9-15(34)30-14-3-1-2-12-13(14)8-26-22(12)37/h1-3,10-11,17-19,24,35-36H,4-9H2,(H,26,37)(H,30,34)(H2,25,27,28)/t17-,18+,19-,24+/m0/s1 |
InChI Key |
DDFLFKTXUWPNMV-UAKAABGRSA-N |
Isomeric SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O |
Synonyms |
5'-Deoxy-5'-(4-(2-((2,3-Dihydro-1-oxo-1H-isoindol-4-yl)amino)-2-oxoethyl)-1-piperazinyl)-5'-oxoadenosine dihydrochloride EB-47 |
Origin of Product |
United States |
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